3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic molecule that is part of a broader class of compounds with potential biological and pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into related heterocyclic compounds that share structural similarities, such as imidazo[1,2-a]pyrazines, pyrazolo[3,4-b]pyridines, and tetrazine derivatives. These compounds are of interest due to their potential as kinase inhibitors, chemiluminescent agents, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, such as the Blackburn reaction, which is used to create 3,8-diaminoimidazo[1,2-a]pyrazines, a scaffold that shows inhibition of STAT5-dependent transcription . Another approach is the AlCl3-catalyzed coupling used to synthesize 5-amino-4-arylazo-3-methyl-1H-pyrazoles, followed by diazotization and cyclization to yield tetrazine derivatives . Additionally, the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine demonstrates the versatility of these heterocyclic frameworks .
Molecular Structure Analysis
The molecular structures of these heterocyclic compounds are confirmed using various spectroscopic techniques such as UV–vis, FT-IR, and NMR . Computational methods, including ab initio and DFT calculations, are also employed to understand the geometry and electronic structure of these molecules, as seen in the study of photolysis products of tetrazolo[1,5-a]pyrazine .
Chemical Reactions Analysis
The chemical reactivity of these heterocycles includes nucleophilic aromatic substitution, as demonstrated in the synthesis of diaminoimidazo[1,2-a]pyrazines . Photolysis reactions can lead to ring expansion and ring opening, yielding various intermediates and final products, such as 1-cyanoimidazole and (2-isocyanovinyl)carbodiimide . The reactivity of these compounds under different conditions can lead to a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. For instance, the chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones are explored for potential bioconjugation applications . The colors of aminopyrazoles and pyrazolo-tetrazine dyes in various solvents are also discussed, indicating the role of the molecular framework in determining the optical properties .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Heterocyclic Compound Synthesis : The pyrazole moiety, similar to "3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine", is integral in creating biologically active compounds. It serves as a pharmacophore in various drugs with anticancer, anti-inflammatory, and antimicrobial properties, among others. Synthetic approaches to pyrazole derivatives often involve condensation and cyclization reactions, highlighting the versatility of pyrazoles as synthons in organic synthesis (Dar & Shamsuzzaman, 2015).
Pharmacological Applications : Pyrazine derivatives, including structures similar to "3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine", have been extensively studied for their pharmacological effects. These compounds exhibit a wide range of activities, such as antiproliferative, anti-infective, and cardiovascular effects. Their rapid growth in medicinal chemistry signifies their potential in developing new pharmaceuticals (Doležal & Zítko, 2015).
N-Oxide Motifs in Drug Development : Heterocyclic N-oxide molecules, related to pyrazine structures, demonstrate significant biological importance. These compounds have been explored for their anticancer, antibacterial, and anti-inflammatory activities, showcasing the broad applicability of heterocyclic compounds in drug development and organic synthesis (Li et al., 2019).
Pyrazolines and Anticancer Research : Pyrazoline derivatives, structurally related to "3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine", have been highlighted for their anticancer potential. These compounds' synthesis and exploration in medicinal chemistry underscore the ongoing interest in pyrazoline-based scaffolds for developing new anticancer agents (Ray et al., 2022).
Propiedades
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-5-7-4-8-2-3-10(6)7/h5,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYNKQIGMWPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609973 |
Source
|
Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
CAS RN |
734531-00-1 |
Source
|
Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.